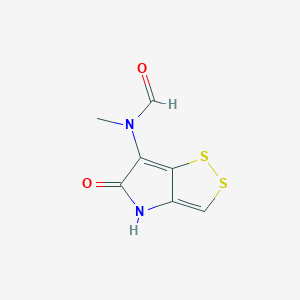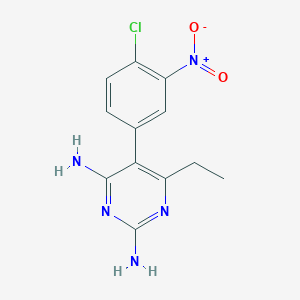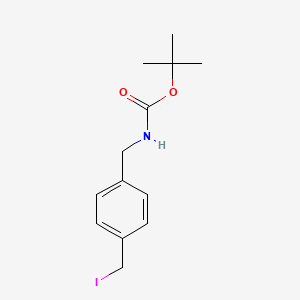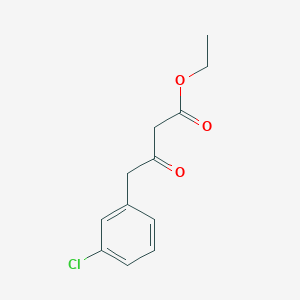
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 . This compound is used as a reagent or reactant in various chemical reactions, including oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives, and as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can be represented by the SMILES stringCCOC(=O)CC(=O)c1cccc(Cl)c1 . This compound has a refractive index of n20/D 1.5460 (lit.) . The exact molecular structure can be determined using techniques such as X-ray crystallography . Physical And Chemical Properties Analysis
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate has a boiling point of 257-258 °C (lit.) and a density of 1.213 g/mL at 25 °C (lit.) . It also has a refractive index of n20/D 1.5460 (lit.) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Molecular Structure : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate has been synthesized through reactions like Knoevenagel condensation, demonstrating its potential in organic chemistry for creating complex molecules. The compound’s structure and stability have been analyzed using techniques like X-ray diffraction, revealing insights into intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).
Crystal and Molecular Structure Studies : Research into the crystal and molecular structures of derivatives of ethyl 4-(3-chlorophenyl)-3-oxobutanoate provides valuable information on their geometric and electronic properties. These studies are crucial for understanding the compound's behavior in various chemical environments (Kumar et al., 2016).
Biocatalysis and Biosynthesis
Biocatalytic Production : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is used as a substrate in biocatalytic processes. For instance, its conversion to ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli expressing specific genes demonstrates its role in producing chiral compounds, important in pharmaceutical synthesis (Ye et al., 2010).
Biosynthesis in Pharmaceutical Intermediates : The compound is a precursor for biosynthesizing enantiopure intermediates used in chiral drugs, such as statins. The process involves microbial catalysis, highlighting its significance in green chemistry and drug production (Ye et al., 2011).
Chemical Synthesis and Reactions
Chemical Reactions and Derivatives : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, leading to the synthesis of diverse organic compounds. These reactions are fundamental in medicinal chemistry for creating pharmacologically active molecules (Degtyarenko et al., 2007).
Role in Multi-Component Reactions : The compound serves as a key reactant in multi-component reactions, facilitating the synthesis of complex organic structures in a single reaction vessel. This application is pivotal in streamlining synthetic processes in organic chemistry (Kiyani & Ghorbani, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXDGGKZYXZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441464 | |
| Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
CAS RN |
221122-22-1 | |
| Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


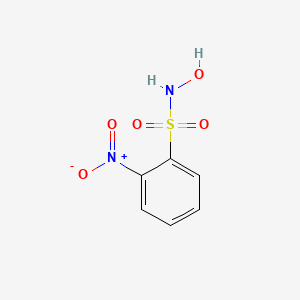
![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)

